DL-Proline-2,5,5-d3
Description
Structure
2D Structure
Properties
Molecular Formula |
C5H9NO2 |
|---|---|
Molecular Weight |
118.15 g/mol |
IUPAC Name |
2,5,5-trideuteriopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/i3D2,4D |
InChI Key |
ONIBWKKTOPOVIA-FBYXXYQPSA-N |
Isomeric SMILES |
[2H]C1(CCC(N1)([2H])C(=O)O)[2H] |
Canonical SMILES |
C1CC(NC1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-Proline-2,5,5-d3 typically involves the incorporation of deuterium into the proline molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst. This process ensures the selective deuteration at the desired positions .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to achieve efficient deuteration. The product is then purified using techniques such as crystallization or chromatography to ensure high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
DL-Proline-2,5,5-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to hydroxyproline under oxidative conditions.
Reduction: Reduction of the carboxyl group to form prolinol.
Substitution: Nucleophilic substitution reactions at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Hydroxyproline.
Reduction: Prolinol.
Substitution: N-substituted proline derivatives.
Scientific Research Applications
DL-Proline-2,5,5-d3 is widely used in scientific research due to its unique properties:
Chemistry: Utilized in NMR spectroscopy to study molecular structures and dynamics.
Biology: Used in metabolic studies to trace the incorporation of proline into proteins.
Medicine: Investigated for its potential role in drug development and metabolic research.
Industry: Employed in the synthesis of labeled compounds for various industrial applications
Mechanism of Action
The mechanism of action of DL-Proline-2,5,5-d3 involves its incorporation into proteins and peptides, where it can influence the folding and stability of these biomolecules. The deuterium labeling allows for detailed studies of molecular interactions and dynamics using NMR spectroscopy. The compound interacts with various molecular targets, including enzymes and receptors, providing insights into their function and regulation .
Comparison with Similar Compounds
Research Findings and Data
Biological Activity
DL-Proline-2,5,5-d3 is a deuterated form of the amino acid proline, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on metabolic pathways, enzymatic interactions, and potential therapeutic applications.
Overview of Proline Metabolism
Proline is a non-essential amino acid that serves as a substrate in various metabolic pathways. It is involved in protein synthesis and energy production, particularly under stress conditions. The metabolism of proline can be divided into two main pathways: catabolism and anabolism .
- Catabolism : Proline is oxidized to pyrroline-5-carboxylate (P5C) by proline dehydrogenase (PRODH), which can further be converted to glutamate. This process is essential for maintaining cellular energy levels during stress .
- Anabolism : P5C can also be synthesized from glutamate, highlighting the interconversion between these metabolites .
Enzymatic Functions
-
Proline Dehydrogenase/Proline Oxidase :
- This enzyme catalyzes the oxidation of proline to P5C, generating reducing equivalents that support ATP production in mitochondria. Under stress conditions, such as nutrient deprivation or oxidative stress, PRODH activity increases significantly .
- Recent studies have shown that PRODH is upregulated by various signaling pathways, including those activated by p53 and PPARγ, which are crucial for cellular responses to genotoxic and inflammatory stresses .
-
Histone Deacetylase Inhibition :
- This compound has been explored for its potential as a histone deacetylase inhibitor (HDACi). Cadmium-proline complexes have demonstrated significant anticancer activity through HDAC inhibition, leading to increased acetylation of histones and subsequent reactivation of tumor suppressor genes like p53 .
Antimicrobial Activity
Proline-rich peptides (PrAMPs) exhibit antimicrobial properties against multi-drug resistant pathogens. Research indicates that modifications in proline residues can enhance the efficacy of these peptides without increasing cytotoxicity towards eukaryotic cells . The presence of proline at specific positions within these peptides is critical for their antimicrobial action.
Case Study 1: Cancer Therapy
A study investigated the effects of cadmium-proline complexes on A549 lung cancer cells. The results showed:
- IC50 Value : 2 μM at 12 hours.
- Mechanism : Induction of apoptosis through activation of caspases and modulation of the ERK/MAPK signaling pathway .
- Outcome : Significant reduction in HDAC activity and cell cycle arrest at the G2/M phase.
Case Study 2: Stress Response
Research on proline's role during environmental stress revealed:
- Proline accumulation in plants enhances tolerance to abiotic stress by stabilizing proteins and cellular structures.
- In mammals, proline metabolism is linked to the regulation of hypoxia-inducible factors (HIFs), influencing responses to low oxygen conditions .
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for DL-Proline-2,5,5-d3, and how can isotopic purity be verified?
- Methodological Answer : this compound is synthesized via deuterium incorporation at specific carbon positions using methods such as catalytic hydrogen-deuterium exchange or enzymatic deuteration. Isotopic purity (≥98-99 atom % D) is confirmed via nuclear magnetic resonance (NMR) spectroscopy (e.g., H NMR) and high-resolution mass spectrometry (HRMS). For NMR, deuterium incorporation at positions 2,5,5 is validated by comparing chemical shifts and splitting patterns to non-deuterated proline . HRMS quantifies mass shifts (e.g., M+3 for tri-deuteration) to confirm isotopic enrichment .
Q. How should this compound be handled to minimize isotopic dilution in biological experiments?
- Methodological Answer : To avoid isotopic dilution, store the compound in anhydrous conditions at -20°C to prevent proton exchange with ambient moisture. Use deuterated solvents (e.g., DO) in cell culture or enzymatic assays to maintain isotopic integrity. Pre-treat experimental systems (e.g., bacterial cultures) with deuterium-depleted media before introducing the labeled compound .
Q. What spectroscopic techniques are optimal for characterizing this compound in complex mixtures?
- Methodological Answer : Coupled techniques like LC-MS (liquid chromatography-mass spectrometry) with deuterium-specific detection modes (e.g., selected ion monitoring) enable precise identification in biological matrices. For structural confirmation, H-C heteronuclear single-quantum coherence (HSQC) NMR resolves deuterium-induced peak splitting, while infrared (IR) spectroscopy identifies characteristic C-D stretching vibrations (~2100 cm) .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of this compound influence its utility in metabolic flux analysis (MFA)?
- Methodological Answer : Deuterium at C-5 positions alters reaction rates in proline catabolism (e.g., proline dehydrogenase activity), necessitating correction factors in MFA models. Quantify KIEs via parallel experiments using C-labeled proline and compare flux distributions. Computational tools like INCA (Isotopomer Network Compartmental Analysis) integrate KIE-adjusted data to refine pathway dynamics .
Q. What experimental designs mitigate confounding variables when tracking this compound in protein folding studies?
- Methodological Answer : Use pulse-chase labeling with this compound in cell-free translation systems to isolate folding kinetics from cellular turnover. Control for solvent isotope effects by comparing results in HO vs. DO buffers. Monitor deuterium retention in folded proteins via hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map structural dynamics .
Q. How can discrepancies in deuterium incorporation rates across studies be resolved?
- Methodological Answer : Variability often arises from differences in labeling protocols (e.g., reaction time, temperature) or analytical sensitivity. Standardize protocols using reference materials (e.g., NIST-traceable deuterated compounds) and inter-laboratory validation. Meta-analyses of published data should account for instrument-specific detection limits (e.g., MS resolution >20,000) and isotopic purity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
